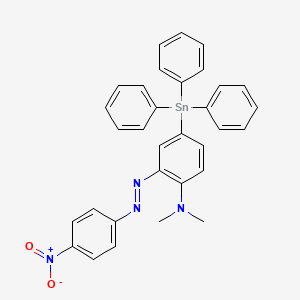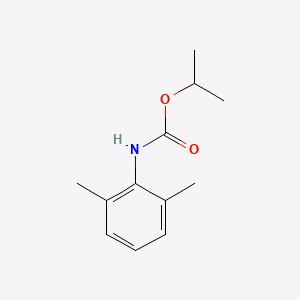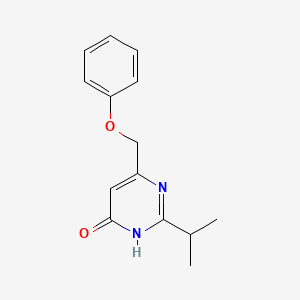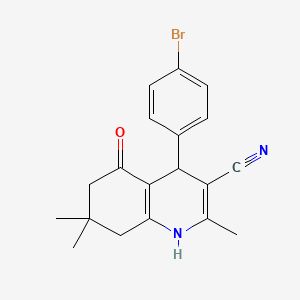
Isopropyl tetrachlorophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl tetrachlorophthalate is a chemical compound with the molecular formula C11H8Cl4O4 It is a derivative of phthalic acid, where the phthalate core is substituted with four chlorine atoms and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl tetrachlorophthalate typically involves the chlorination of phthalic anhydride followed by esterification with isopropanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general steps are as follows:
Chlorination: Phthalic anhydride is reacted with chlorine gas in the presence of a catalyst to form tetrachlorophthalic anhydride.
Esterification: The tetrachlorophthalic anhydride is then reacted with isopropanol in the presence of sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination and esterification in reactors designed for high efficiency and yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl tetrachlorophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield tetrachlorophthalic acid and isopropanol.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products:
Substitution: Products include various substituted phthalates.
Hydrolysis: Tetrachlorophthalic acid and isopropanol.
Reduction: Less chlorinated phthalate derivatives.
Applications De Recherche Scientifique
Isopropyl tetrachlorophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor in enzymatic reactions.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of plasticizers, which are added to plastics to increase their flexibility and durability.
Mécanisme D'action
The mechanism of action of isopropyl tetrachlorophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the ester group play a crucial role in its binding affinity and reactivity. The pathways involved often include inhibition of enzymatic activity or modulation of receptor functions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Cyclohexyl tetrachlorophthalate
- 2-Ethylbutyl tetrachlorophthalate
- Hexyl tetrachlorophthalate
- 2-Octyl tetrachlorophthalate
Comparison: Isopropyl tetrachlorophthalate is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness imparts distinct chemical and physical properties, such as solubility and reactivity, compared to its analogs. For instance, the isopropyl group provides a different steric hindrance and electronic environment, affecting its interaction with other molecules and its overall stability.
Propriétés
Numéro CAS |
104472-57-3 |
|---|---|
Formule moléculaire |
C11H8Cl4O4 |
Poids moléculaire |
346.0 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-propan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H8Cl4O4/c1-3(2)19-11(18)5-4(10(16)17)6(12)8(14)9(15)7(5)13/h3H,1-2H3,(H,16,17) |
Clé InChI |
DDOHGXQMISKSCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)





![Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate](/img/structure/B11953051.png)
![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)

![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)



